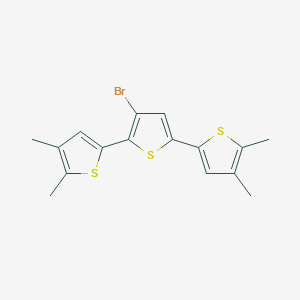
3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine and two dimethyl-substituted thiophene rings, making it a unique and potentially valuable molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene typically involves the bromination of a precursor thiophene compound. One common method is the bromination of 2,5-bis(4,5-dimethylthiophen-2-yl)thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Organolithium reagents, Grignard reagents, ether as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 2,5-bis(4,5-dimethylthiophen-2-yl)thiophene.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of the bromine atom and dimethyl groups can influence its binding affinity and specificity. In materials science, its electronic properties are crucial for its function in electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-dibromo-3-methylthiophene
- 2,5-dimethylthiophene
- 3,4-ethylenedioxythiophene
Uniqueness
3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of advanced materials and in exploring new biological activities.
Propiedades
Fórmula molecular |
C16H15BrS3 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C16H15BrS3/c1-8-5-13(18-10(8)3)14-7-12(17)16(20-14)15-6-9(2)11(4)19-15/h5-7H,1-4H3 |
Clave InChI |
XZWKDUSXLFSDGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1)C2=CC(=C(S2)C3=CC(=C(S3)C)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


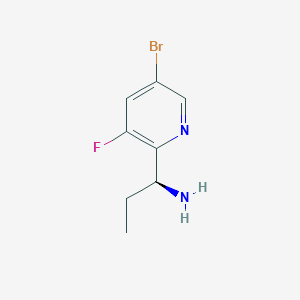
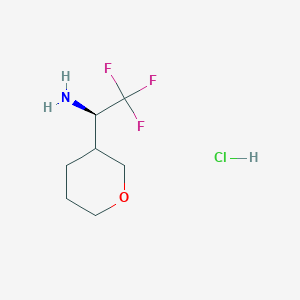


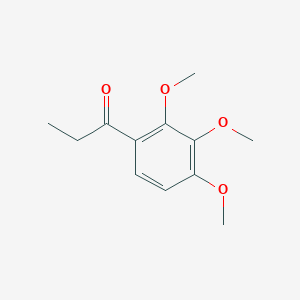

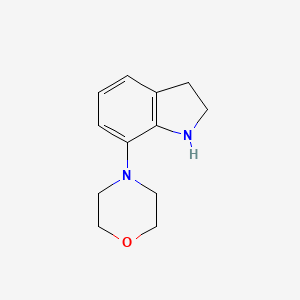

![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzoic acid](/img/structure/B13041013.png)
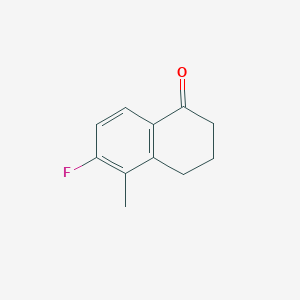
![(S,E)-9-(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene)-4-(3,4,5-trifluorophenyl)-3,4,6,7,8,9-hexahydropyrido[2,1-C][1,2,4]oxadiazine](/img/structure/B13041031.png)
![methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13041032.png)
![2-Aminofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13041037.png)
![(3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid](/img/structure/B13041044.png)
